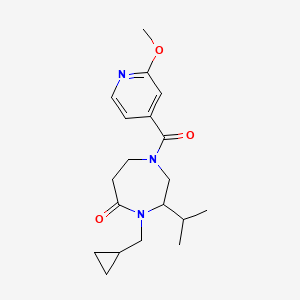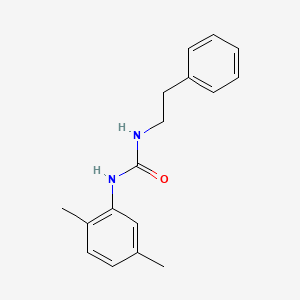![molecular formula C12H19NO3S B5355155 N-[3-(4-ethoxyphenyl)propyl]methanesulfonamide](/img/structure/B5355155.png)
N-[3-(4-ethoxyphenyl)propyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-ethoxyphenyl)propyl]methanesulfonamide, commonly known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Aplicaciones Científicas De Investigación
EPM has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a neuroprotective agent. EPM has been found to protect against neuronal damage caused by ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, EPM has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as chronic pain and inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of EPM is not fully understood. However, it is believed to act through a variety of pathways, including the inhibition of inflammatory mediators, the modulation of ion channels, and the regulation of oxidative stress. EPM has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the expression of anti-inflammatory cytokines, such as IL-10. Additionally, EPM has been found to modulate the activity of ion channels, such as the NMDA receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
EPM has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, EPM has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. EPM has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as xanthine oxidase. These effects suggest that EPM may have potential as a treatment for conditions associated with oxidative stress, such as cardiovascular disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EPM for lab experiments is its relatively low toxicity. EPM has been found to have a high therapeutic index, meaning that it has a wide margin of safety between its therapeutic and toxic doses. Additionally, EPM has good solubility in water, making it easy to administer in experimental settings. However, one of the limitations of EPM is its limited availability. EPM is a relatively new compound, and its synthesis is complex and time-consuming, making it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on EPM. One area of interest is its potential as a treatment for neurodegenerative diseases. EPM has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, EPM may have potential as a treatment for other conditions associated with inflammation and oxidative stress, such as cardiovascular disease and cancer. Further research is needed to determine the safety and efficacy of EPM in these contexts. Finally, there is potential for the development of new analogs of EPM with improved pharmacological properties, such as increased potency and selectivity.
Métodos De Síntesis
The synthesis of EPM involves the reaction of 4-ethoxyphenylacetonitrile with propylmagnesium bromide, followed by the addition of methanesulfonyl chloride. The resulting product is then purified through a series of recrystallization steps. The synthesis of EPM is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
Propiedades
IUPAC Name |
N-[3-(4-ethoxyphenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-3-16-12-8-6-11(7-9-12)5-4-10-13-17(2,14)15/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRARTVXVKDDXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-furylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5355072.png)
![N-[4-(diethylamino)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5355081.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5355089.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B5355097.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-1-isobutyrylpiperidine-4-carboxamide](/img/structure/B5355104.png)
![(3R*,3aR*,7aR*)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355112.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5355114.png)

![2-({[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5355133.png)

![N-{2-[3-(hydroxymethyl)piperidin-1-yl]ethyl}-3-methylbut-2-enamide](/img/structure/B5355149.png)
![3-(2-chlorophenyl)-6-(2,6-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5355157.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5355164.png)

